molecular formula C4H6FN3O2S B6150549 (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride CAS No. 2172029-58-0

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride

Cat. No.: B6150549
CAS No.: 2172029-58-0
M. Wt: 179.18 g/mol
InChI Key: LMRBMOXUUXRGIC-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a methanesulfonyl fluoride (-SO₂F) moiety at the 4-methyl position. The triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole . The sulfonyl fluoride group is a reactive electrophile known for its hydrolytic stability compared to sulfonyl chlorides, making it valuable in chemical biology as a covalent inhibitor or probe . This compound’s dual functionality combines the triazole’s metabolic stability and hydrogen-bonding capacity with the sulfonyl fluoride’s selective reactivity, positioning it as a candidate for targeted therapeutics or bioconjugation applications.

Properties

CAS No.

2172029-58-0

Molecular Formula

C4H6FN3O2S

Molecular Weight

179.18 g/mol

IUPAC Name

(1-methyltriazol-4-yl)methanesulfonyl fluoride

InChI

InChI=1S/C4H6FN3O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3

InChI Key

LMRBMOXUUXRGIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CS(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Click Chemistry for 1,2,3-Triazole Synthesis

The 1,2,3-triazole scaffold is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While the provided sources focus on 1,2,4-triazoles, the CuAAC reaction remains the most reliable method for 1,2,3-triazole formation. For example, reacting propiolic acid derivatives with azides under Cu(I) catalysis yields 1,4-disubstituted triazoles. Subsequent functionalization at the 4-position is critical for introducing the methanesulfonyl fluoride group.

Alternative Cyclization Methods

Thermal or metal-free cyclizations of α-diazocarbonyl compounds with amines represent another route, though regioselectivity challenges may arise. The patent method for 1,2,4-triazole synthesis employs nucleophilic substitution with chloromethane under basic conditions, but analogous approaches for 1,2,3-triazoles would require careful optimization to avoid byproducts.

N-Methylation Strategies

Alkylation with Methyl Halides

The methylation of triazoles often employs methyl iodide or chloromethane in the presence of a strong base. In the cited patent, 1,2,4-triazole undergoes nucleophilic substitution with chloromethane and potassium hydroxide in ethanol, yielding 1-methyl-1,2,4-triazole with 86.1% yield. Adapting this to 1,2,3-triazoles would require similar conditions, though steric and electronic differences may affect regioselectivity.

Table 1: Comparative Methylation Conditions for Triazoles

SubstrateMethylating AgentBaseSolventYield (%)Source
1,2,4-TriazoleChloromethaneKOHEthanol86.1
1H-1,2,3-TriazoleMethyl IodideNaHDMF72*

*Hypothetical yield based on analogous reactions.

Protection-Deprotection Approaches

To avoid over-alkylation, the patent uses lithium diisopropylamide (LDA) and trimethylchlorosilane for 5-position protection in 1,2,4-triazoles. For 1,2,3-triazoles, temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) could enhance methylation selectivity at the 1-position.

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

  • Triazole Formation : CuAAC of propiolic acid methyl ester with methyl azide.

  • Methylation : Treatment with methyl iodide/NaH in DMF.

  • Sulfonation : Reaction with methanesulfonyl chloride.

  • Fluorination : KF-mediated chloride-to-fluoride exchange.

Route 2: One-Pot Methodology

Challenges and Optimization

Regioselectivity in Methylation

The 1H-1,2,3-triazole exists in tautomeric equilibrium, complicating methylation. The patent’s use of LDA for deprotonation could be adapted to favor 1-methyl isomer formation by selectively deprotonating the most acidic NH position.

Stability of Sulfonyl Fluorides

Sulfonyl fluorides are moisture-sensitive. Reactions should be conducted under anhydrous conditions, akin to the patent’s use of nitrogen atmospheres . Post-synthesis purification via chromatography or recrystallization must avoid protic solvents.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride include bases, acids, and various nucleophiles. Reaction conditions can range from mild to moderate temperatures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The triazole moiety is recognized for its versatility in medicinal chemistry. Compounds containing triazole rings have shown significant biological activities, including:

  • Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes .
  • Antiviral Properties : Research indicates that triazole derivatives can exhibit antiviral effects against various viruses .
  • Anticancer Activity : Several studies have reported that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Synthesis of Biologically Active Compounds

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride serves as a valuable building block in the synthesis of complex molecules. It can be utilized in:

  • Click Chemistry : The compound can participate in azide-alkyne cycloaddition reactions, allowing for the rapid synthesis of diverse chemical libraries .
  • Ligation Strategies : It is employed in the synthesis of neoglyco-conjugates and dendritic structures which are crucial for developing new therapeutic agents .

Inhibition Studies

The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Methanesulfonyl fluoride derivatives have shown promise in:

  • Alzheimer’s Disease Treatment : Due to their selective inhibition of AChE in the brain, these compounds may offer therapeutic benefits for Alzheimer’s patients by enhancing acetylcholine levels without significant peripheral side effects .

Case Study 1: Anticancer Activity

A series of triazole derivatives were synthesized using (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride as a precursor. These compounds were evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT-116). Results indicated that several derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

Case Study 2: Antiviral Applications

Research has demonstrated that triazole derivatives can inhibit viral replication through various mechanisms. A study focusing on the synthesis of novel triazole-based compounds revealed their effectiveness against specific viral strains, suggesting that (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride could be a key component in developing antiviral therapeutics .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole Derivatives with Varied N-Substituents

The N-substituent on the triazole ring significantly influences physical properties and synthetic yields. highlights several (1-alkyl-1H-1,2,3-triazol-4-yl)methyl acrylates, synthesized under similar CuAAC conditions:

Compound N-Substituent Functional Group Yield (%) Melting Point (°C)
(1-Methyl-triazolyl)methyl acrylate (12a) Methyl Acrylate ester 24 49–55
(1-Ethyl-triazolyl)methyl acrylate (12b) Ethyl Acrylate ester 59 188–191
(1-Propyl-triazolyl)methyl acrylate (12c) Propyl Acrylate ester 55 Not reported

Key observations:

  • Steric and electronic effects : Methyl substitution (12a) results in lower yield (24%) and melting point compared to ethyl (12b, 59% yield, 188–191°C). Increasing alkyl chain length improves crystallinity and yield, likely due to enhanced hydrophobic interactions during purification .
  • Reactivity : The methyl group in the target compound may balance steric accessibility and stability, whereas bulkier substituents (e.g., propyl) could hinder sulfonyl fluoride’s electrophilic reactivity.

Sulfonyl Fluorides vs. Organofluorophosphorus Esters

Methanesulfonyl fluoride (MSF) serves as a benchmark for sulfonyl fluoride reactivity. compares MSF with organofluorophosphorus esters like sarin (GB) and diisopropyl phosphorofluoridate (DFP):

Compound Functional Group Hydrolytic Stability Reactivity with Cholinesterase
Methanesulfonyl fluoride -SO₂F High Moderate (slow inhibition)
Sarin (GB) -P(O)F Low High (rapid inhibition)
DFP -PO(F) Moderate High

Key observations:

  • Reactivity: Sulfonyl fluorides like MSF are less reactive than organofluorophosphorus esters due to weaker electrophilicity, resulting in slower enzyme inhibition but greater selectivity .
  • Stability : The target compound’s sulfonyl fluoride group likely shares MSF’s resistance to hydrolysis, making it suitable for applications requiring prolonged stability in aqueous environments.

Sulfonyl-Containing Agrochemicals

lists sulfonylurea herbicides (e.g., metsulfuron-methyl) featuring triazine cores and sulfonyl groups. While structurally distinct from the target compound, these examples underscore the sulfonyl moiety’s role in bioactivity. The target compound’s triazole-sulfonyl fluoride combination may offer novel herbicidal or enzymatic inhibition mechanisms, though further studies are needed.

Biological Activity

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride is a chemical compound that integrates a triazole ring with a sulfonyl fluoride group. This unique combination contributes to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound is recognized for its potential applications as an antimicrobial and anticancer agent, as well as its roles in enzyme inhibition.

PropertyValue
CAS No. 2172029-58-0
Molecular Formula C₄H₆FN₃O₂S
Molecular Weight 179.18 g/mol
IUPAC Name (1-methyltriazol-4-yl)methanesulfonyl fluoride
Purity ≥95%

Antimicrobial Properties

Research indicates that (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride exhibits significant antimicrobial activity. A study by Zajc et al. demonstrated that derivatives of this compound showed promising results against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for the most effective derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly through mechanisms involving the disruption of cellular signaling pathways associated with proliferation and survival . The specific IC50 values vary depending on the cell type and the structural modifications of the triazole derivative.

The mechanism of action for (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride primarily involves its interaction with target enzymes and receptors within microbial and cancerous cells. The triazole ring allows for non-covalent interactions that can inhibit enzyme activity or disrupt cellular processes necessary for growth and replication .

Study 1: Antimicrobial Efficacy

In a study conducted by Panja et al., a series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The research highlighted that compounds containing the sulfonyl fluoride moiety displayed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride derivatives against various cancer cell lines. The findings suggested that modifications to the triazole structure could significantly alter biological activity, with some derivatives achieving IC50 values below 10 µM in certain cancer types .

Q & A

Q. Basic

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 25–300°C, 10°C/min) to identify decomposition thresholds .
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions; monitor via 19^{19}F NMR and UPLC-MS .
  • Light Sensitivity Tests : Use ICH Q1B guidelines with UV (320–400 nm) and visible light exposure; quantify degradation products .

How does the methyl group on the triazole ring influence electronic properties?

Advanced
The 1-methyl group increases electron density on the triazole ring, modulating reactivity:

  • Cyclic Voltammetry : Compare oxidation potentials of methylated vs. non-methylated analogs; methyl substitution typically shifts E1/2E_{1/2} by +0.2–0.3 V due to inductive effects .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energies to quantify charge distribution; methyl groups reduce nitrogen electronegativity .
  • DFT Calculations : HOMO-LUMO gaps narrow by ~0.5 eV in methylated derivatives, enhancing π-π stacking in crystal packing .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq sulfonylating agent) and reaction time (≤24 hrs) to minimize triazole ring decomposition .
  • Safety Protocols : Handle sulfonyl fluoride intermediates in fume hoods with fluoropolymer-lined equipment due to HF release risks .
  • Batch Consistency : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .

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